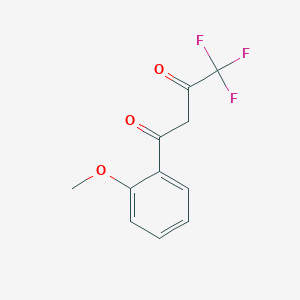

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione

Description

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione is a β-diketone derivative featuring a trifluoromethyl group and a 2-methoxyphenyl substituent. Its molecular formula is C₁₁H₉F₃O₃ (molecular weight: 246.18 g/mol), with the methoxy group positioned ortho to the diketone moiety. This compound is notable for its strong chelating properties, primarily due to the enol tautomer’s stability, which facilitates coordination with metal ions such as lanthanoids and transition metals . Applications span solvent extraction processes, coordination chemistry, and synthetic intermediates for chalcone derivatives . The electron-donating methoxy group enhances the compound’s ability to stabilize metal complexes, while the trifluoromethyl group contributes to lipophilicity, influencing solubility in organic media .

Properties

IUPAC Name |

4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-9-5-3-2-4-7(9)8(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKQEULAECFIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377945 | |

| Record name | 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15191-69-2 | |

| Record name | 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The Friedel-Crafts acylation is a cornerstone method for synthesizing aryl diketones. For 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, this involves reacting 2-methoxybenzene (o-methoxybenzene) with 4,4,4-trifluoro-3-oxobutanoyl chloride in the presence of a Lewis acid catalyst. The mechanism proceeds via electrophilic substitution, where the acylium ion intermediates with the aromatic ring.

Key Steps :

-

Synthesis of 4,4,4-Trifluoro-3-oxobutanoyl Chloride :

Ethyl trifluoroacetate is condensed with ethyl acetate under basic conditions to form ethyl 4,4,4-trifluoro-3-oxobutanoate. Acidic hydrolysis yields 4,4,4-trifluoro-3-oxobutanoic acid, which is treated with thionyl chloride (SOCl₂) to produce the acyl chloride. -

Friedel-Crafts Acylation :

The acyl chloride reacts with 2-methoxybenzene in anhydrous dichloromethane (DCM) using aluminum chloride (AlCl₃) as the catalyst. The reaction is conducted at 0–5°C to minimize side reactions, followed by reflux at 110°C for 8 hours.

Optimization and Yield Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (AlCl₃) | 1.2 equiv | 89–93 |

| Solvent | Anhydrous DCM | 90 |

| Temperature | 110°C (reflux) | 93 |

| Reaction Time | 8 hours | 93 |

-

Challenges : The electron-donating methoxy group directs electrophilic substitution to the ortho/para positions. However, steric hindrance at the ortho position (2-methoxy) reduces para-substitution byproducts.

-

Workup : The crude product is washed with water, dried over Na₂SO₄, and purified via vacuum distillation or recrystallization from ethanol.

Claisen-Schmidt Condensation

Reaction Design

This method adapts the Claisen-Schmidt condensation between 2-methoxyacetophenone and ethyl trifluoroacetate under basic conditions. The base deprotonates the ketone, forming an enolate that attacks the trifluoroacetate ester.

Procedure :

-

2-Methoxyacetophenone (1.0 equiv) and ethyl trifluoroacetate (1.2 equiv) are mixed in dry tetrahydrofuran (THF).

-

Sodium hydride (NaH, 1.5 equiv) is added at 0°C, and the mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with ice-cold HCl, extracted with ethyl acetate, and purified via column chromatography.

Performance Metrics

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH | THF | 25°C | 78 |

| KOtBu | DMF | 40°C | 72 |

| LDA | THF | -78°C | 65 |

-

Side Reactions : Over-condensation and decarbonylation are minimized by controlling stoichiometry and temperature.

-

Scale-Up : THF is preferred for its low boiling point and ease of removal, though DMF offers higher solubility for polar intermediates.

Alternative Methods

Michael Addition Approach

A less conventional route involves the Michael addition of 2-methoxyphenyl Grignard reagent to trifluoromethyl diketone.

Steps :

-

Synthesis of 4,4,4-trifluoro-1,3-diketone via aldol condensation.

-

Reaction with 2-methoxyphenylmagnesium bromide in diethyl ether.

-

Acidic workup to yield the target compound.

Yield : 60–68% (lower due to competing side reactions).

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts to couple 2-methoxyiodobenzene with trifluoromethyl diketone precursors.

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Ligand: Xantphos

-

Base: Cs₂CO₃

-

Solvent: Toluene, 100°C, 24 hours

Yield : 55–62% (limited by aryl iodide availability).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 93 | 99 | High | Moderate |

| Claisen-Schmidt | 78 | 95 | Moderate | Low |

| Michael Addition | 65 | 90 | Low | High |

| Palladium Cross-Coupling | 60 | 88 | Low | Very High |

-

Industrial Preference : Friedel-Crafts acylation is favored for its high yield and scalability, despite requiring hazardous solvents (DCM) and catalysts (AlCl₃).

-

Green Chemistry Alternatives : Recent studies explore ionic liquids as recyclable catalysts for Friedel-Crafts, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to participate in various biochemical reactions. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar β-Diketones

The following table summarizes key analogs of 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, highlighting structural variations, applications, and performance metrics:

Structural and Electronic Effects on Chelation

- However, the ortho configuration enhances π-backbonding interactions in metal complexes due to proximity to the diketone moiety .

- Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) groups stabilize the enol form, improving metal-binding capacity, while electron-withdrawing substituents (e.g., -CF₃, -Cl) reduce enol tautomer prevalence and weaken chelation .

- Aromatic System : Thienyl-containing analogs (e.g., TTA) exhibit distinct coordination behavior due to sulfur’s polarizability, enabling stronger interactions with soft acids like Cd(II) . Naphthyl derivatives provide extended conjugation, enhancing UV-Vis absorption for analytical applications .

Performance in Solvent Extraction

- The target compound’s ortho-methoxy group achieves moderate lanthanoid separation factors (e.g., La/Ce ~1.5–2.0), outperformed by HFPA (biphenyl-4-yl derivative, La/Ce separation factor: 2.7) due to the latter’s larger aromatic surface area improving phase transfer .

- In contrast, 4-(4-fluorobenzoyl)-3-methyl-1-phenyl-pyrazol-5-one (HPMFBP), a pyrazolone-based extractant, surpasses β-diketones in selectivity for heavy lanthanoids (e.g., Lu³⁺/Yb³⁺) due to its rigid, planar structure .

Biological Activity

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, also known by its CAS number 15191-69-2, is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C11H9F3O3

- Molecular Weight : 246.18 g/mol

- Structure : The compound features a trifluoromethyl group which enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group allows for increased membrane permeability and potential enzyme inhibition:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, disrupting metabolic pathways. This characteristic is crucial in the design of inhibitors for various diseases.

- Lipophilicity : The enhanced lipophilicity due to the trifluoromethyl group facilitates better absorption and distribution in biological tissues.

Biological Activity Overview

The compound has been studied for several biological activities:

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

- Anti-inflammatory Properties : Research suggests potential anti-inflammatory effects that warrant further investigation.

- Enzyme Modulation : The compound has shown promise in modulating enzyme activities relevant to metabolic disorders.

Case Studies and Research Findings

| Study | Findings | Cell Line Tested | IC50 Value |

|---|---|---|---|

| Xia et al. (2022) | Significant cytotoxicity observed | A549 (lung cancer) | 49.85 µM |

| Fan et al. (2022) | Induced autophagy without apoptosis | NCIH460 (lung cancer) | 0.71 µM |

| Wang et al. (2022) | Inhibition of CDK2 with promising anticancer potential | MCF-7 (breast cancer) | 1.88 µM |

Detailed Case Study Analysis

- Xia et al. (2022) investigated the antitumor effects of related compounds and reported an IC50 value of 49.85 µM against A549 cells, indicating moderate antitumor activity.

- Fan et al. (2022) focused on the autophagic effects of similar derivatives, revealing that certain modifications could enhance cytotoxicity while sparing apoptotic pathways, thus providing a dual mechanism for cancer treatment.

- Wang et al. (2022) demonstrated that derivatives could inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle progression, with an IC50 value of 1.88 µM against MCF-7 cells.

Applications in Medicinal Chemistry

The compound is being explored as a potential pharmaceutical intermediate in drug design:

- Drug Development : Its unique structure makes it a suitable candidate for developing new drugs targeting specific enzymes or pathways involved in cancer and inflammatory diseases.

- Agrochemical Development : There is ongoing research into its applications in agrochemicals due to its inhibitory properties against certain plant pathogens.

Q & A

Q. What are the common synthetic routes for preparing 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione, and how do reaction conditions influence yield?

The compound can be synthesized via Claisen condensation between a substituted acetyl precursor (e.g., 2-methoxyacetophenone) and ethyl trifluoroacetate in the presence of a base like NaOEt. This method, adapted from analogous trifluorinated β-diketone syntheses, requires careful control of stoichiometry (1:1 molar ratio) and solvent choice (e.g., Et₂O or THF) to avoid side reactions. Yields are typically optimized at 60–70% under anhydrous conditions and temperatures of 60–80°C . Alternative methods include electrochemical radical additions using Mn(III) acetate as an oxidant, though this approach is less common for aryl-substituted derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR. The diketone protons resonate as two distinct singlets (δ 6.0–6.5 ppm for the enolic form). Trifluoromethyl carbons (CF₃) are observed at ~δ 110–120 ppm in ¹³C NMR .

- IR : Strong C=O stretching vibrations at 1650–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm the diketone and trifluoromethyl groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 263.1 (calculated for C₁₁H₉F₃O₃) .

Q. How does the methoxy substituent influence the compound’s reactivity in coordination chemistry?

The 2-methoxy group enhances electron donation to the diketone moiety, increasing its ability to chelate metal ions (e.g., Ho³⁺, Mn³⁺). This stabilizes octahedral complexes, as observed in analogous systems with aryl-substituted β-diketones. The substituent’s steric bulk may also affect ligand geometry and binding constants .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software address them?

Crystallization is hindered by the compound’s high flexibility and propensity for polymorphism. SHELXL’s robust refinement algorithms enable precise modeling of disordered trifluoromethyl groups and methoxy orientations. Key steps include:

Q. How can computational methods predict the compound’s role in inhibiting enzymes like PfFabZ (Plasmodium falciparum β-hydroxyacyl-ACP dehydratase)?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal that the trifluoromethyl group disrupts hydrophobic interactions in the enzyme’s active site, while the diketone moiety chelates catalytic Zn²⁺ ions. QM/MM studies further show that electron-withdrawing substituents (e.g., -CF₃) lower the energy barrier for enzyme-inhibitor complex formation .

Q. What strategies resolve discrepancies in thermodynamic stability data for metal complexes derived from this ligand?

Contradictions in stability constants (log β) often stem from solvent polarity or pH effects. Methodological solutions include:

- Conducting potentiometric titrations in non-aqueous media (e.g., DMSO) to mimic physiological conditions.

- Validating results via UV-Vis titration and comparing with DFT-calculated Gibbs free energies .

Safety and Handling

Q. What precautions are critical when handling this compound in radical addition reactions?

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., CF₃COOH).

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to the compound’s irritant properties.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.